6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide is a fluorinated aromatic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylethylamine and 6-fluoronicotinic acid.
Amide Bond Formation: The carboxylic acid group of 6-fluoronicotinic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated acid is then reacted with 4-fluorophenylethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide
- 6-fluoro-N-[2-(4-bromophenyl)ethyl]pyridine-3-carboxamide
- 6-fluoro-N-[2-(4-methylphenyl)ethyl]pyridine-3-carboxamide
Uniqueness
6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c15-12-4-1-10(2-5-12)7-8-17-14(19)11-3-6-13(16)18-9-11/h1-6,9H,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDINUXIXRVCIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CN=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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